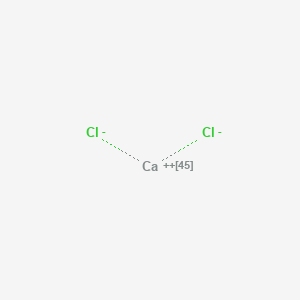

Calcium chloride Ca 45

Descripción general

Descripción

El cloruro de calcio CA 45 es un compuesto químico con la fórmula CaCl₂. Es un compuesto iónico formado por iones calcio (Ca²⁺) e iones cloruro (Cl⁻). Este compuesto es conocido por su naturaleza higroscópica, lo que significa que puede absorber la humedad del ambiente. El cloruro de calcio CA 45 se usa ampliamente en diversas industrias debido a sus propiedades únicas, como su capacidad de liberar calor cuando se disuelve en agua .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El cloruro de calcio CA 45 se puede preparar mediante varios métodos:

Reacción con ácido clorhídrico: Un método común implica hacer reaccionar carbonato de calcio (CaCO₃) con ácido clorhídrico (HCl), produciendo cloruro de calcio, agua y dióxido de carbono[ \text{CaCO}3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Directamente de la piedra caliza: Otro método implica extraer cloruro de calcio directamente de la piedra caliza (CaCO₃) a través de una serie de reacciones.

Métodos de Producción Industrial

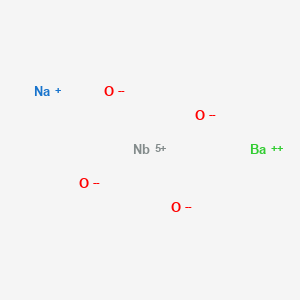

El cloruro de calcio se produce a menudo como subproducto del proceso Solvay, que se utiliza principalmente para la producción de carbonato de sodio (ceniza de soda). En este proceso, la piedra caliza y la sal (cloruro de sodio) se utilizan como materias primas. El cloruro de calcio producido se purifica y concentra para diversas aplicaciones {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones

El cloruro de calcio CA 45 experimenta varios tipos de reacciones químicas, que incluyen:

Disolución: Cuando se disuelve en agua, el cloruro de calcio libera una cantidad significativa de calor debido a su alta variación de entalpía de solución.

Electrólisis: El cloruro de calcio fundido se puede electrolizar para producir calcio metálico y gas cloro[ \text{CaCl}2 \rightarrow \text{Ca} + \text{Cl}_2 ]

Precipitación: El cloruro de calcio reacciona con iones fosfato para formar fosfato de calcio[ 3\text{CaCl}_2 + 2\text{PO}_4^{3-} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 6\text{Cl}^- ]

Reactivos y Condiciones Comunes

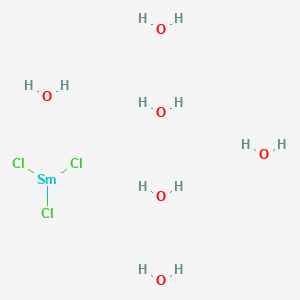

Los reactivos comunes utilizados en reacciones con cloruro de calcio incluyen ácido clorhídrico, carbonato de sodio y sales de fosfato. Las reacciones suelen ocurrir en condiciones de laboratorio estándar {_svg_3}.

Productos Principales

Los productos principales formados a partir de reacciones que involucran cloruro de calcio incluyen fosfato de calcio, hidróxido de calcio y gas cloro .

Aplicaciones Científicas De Investigación

El cloruro de calcio CA 45 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente desecante debido a su naturaleza higroscópica. También se utiliza en la preparación de calcio metálico mediante electrólisis.

Mecanismo De Acción

El cloruro de calcio ejerce sus efectos al aumentar la concentración de iones calcio (Ca²⁺) en el torrente sanguíneo cuando se administra por vía intravenosa. Esto ayuda a restaurar los niveles normales de calcio en casos de hipocalcemia y contrarresta los efectos de ciertas intoxicaciones, como la intoxicación por magnesio. Los iones calcio modulan el rendimiento nervioso y muscular al regular el umbral de excitación del potencial de acción .

Comparación Con Compuestos Similares

El cloruro de calcio CA 45 se puede comparar con otras sales de calcio, como el carbonato de calcio (CaCO₃) y el sulfato de calcio (CaSO₄):

Carbonato de Calcio (CaCO₃): A diferencia del cloruro de calcio, el carbonato de calcio es menos soluble en agua y no libera calor al disolverse. Se utiliza comúnmente como suplemento de calcio dietético y en la producción de cal.

Sulfato de Calcio (CaSO₄): El sulfato de calcio también es menos soluble en agua en comparación con el cloruro de calcio.

El cloruro de calcio CA 45 es único debido a su alta solubilidad en agua, su naturaleza higroscópica y su capacidad de liberar calor al disolverse, lo que lo hace muy versátil para diversas aplicaciones.

Propiedades

Número CAS |

14336-71-1 |

|---|---|

Fórmula molecular |

CaCl2 |

Peso molecular |

115.86 g/mol |

Nombre IUPAC |

calcium-45(2+);dichloride |

InChI |

InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2/i1+5;; |

Clave InChI |

UXVMQQNJUSDDNG-HDMMMHCHSA-L |

SMILES isomérico |

[Cl-].[Cl-].[45Ca+2] |

SMILES |

[Cl-].[Cl-].[Ca+2] |

SMILES canónico |

[Cl-].[Cl-].[Ca+2] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)